4'-{[(3-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]
Description
4'-{[(3-Chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] (Mol. Formula: C₂₀H₂₁ClN₂S; Mol. Weight: 356.92 g/mol) is a spirocyclic quinazoline derivative characterized by a cyclohexane ring fused to a quinazoline core via a spiro junction. A 3-chlorophenylmethylsulfanyl group is appended at position 4' of the quinazoline ring.
Properties
IUPAC Name |
4-[(3-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane] | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2S/c21-16-8-6-7-15(13-16)14-24-19-17-9-2-3-10-18(17)22-20(23-19)11-4-1-5-12-20/h2-3,6-10,13,22H,1,4-5,11-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENPBCRQAJMECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-{[(3-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the quinazoline ring. The spirocyclohexane moiety can be introduced through a spirocyclization reaction, often involving a cyclohexanone derivative.
The 3-chlorophenylmethylsulfanyl group is usually introduced via a nucleophilic substitution reaction. This step involves the reaction of a 3-chlorobenzyl halide with a thiol or thiolate anion, forming the desired sulfanyl linkage. The final step involves the coupling of the quinazoline core with the 3-chlorophenylmethylsulfanyl group under suitable conditions, such as using a base like sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4’-{[(3-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced to a tetrahydroquinazoline using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
4’-{[(3-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4’-{[(3-chlorophenyl)methyl]sulfanyl}-1’H-spiro[cyclohexane-1,2’-quinazoline] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The quinazoline moiety may also interact with nucleic acids or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The compound’s structural analogs differ primarily in the substituent type and position on the phenyl ring (Table 1).
Table 1: Substituent Variations and Physicochemical Properties
| Compound Name | Substituent Position | Substituent Group | Mol. Weight (g/mol) | Available Quantity |
|---|---|---|---|---|
| 4'-{[(3-Chlorophenyl)methyl]sulfanyl}-... | 3-chlorophenyl | –Cl | 356.92 | 13 mg |
| 4'-{[(4-Fluorophenyl)methyl]sulfanyl}-... | 4-fluorophenyl | –F | 340.46 | 10 mg |
| 4'-{[(3-Fluorophenyl)methyl]sulfanyl}-... | 3-fluorophenyl | –F | 340.46 | 10 mg |
| 4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-... | 2,5-dimethylphenyl | –CH₃ | 310.46 | 1 mg |
Data sourced from availability reports and structural analyses .
- Chlorophenyl vs. Fluorophenyl : The 3-chlorophenyl group in the target compound confers higher molecular weight and lipophilicity compared to fluorophenyl analogs. Chlorine’s electron-withdrawing nature may enhance binding affinity to hydrophobic enzyme pockets, as observed in spiro-thiazolo[4,5-b]pyridine derivatives where chlorophenyl groups improved inhibitory activity against bacterial strains .
- Positional Effects : In quinazoline analogs, para-substituents (e.g., 4-chloro, 4-fluoro) generally exhibit superior potency compared to meta-substituents. For example, 4-chlorophenylethyl derivatives showed IC₅₀ values of 2.18 µM in enzyme inhibition assays, while meta-substituted analogs were less active . This suggests the target compound’s 3-chlorophenyl group may reduce efficacy relative to para-substituted counterparts.
Core Heterocyclic System Variations
Table 2: Comparison of Spiroheterocyclic Cores
- Quinazoline vs. Thiazolo-Pyridine: Spiro-thiazolo[4,5-b]pyridines (e.g., compound 75 in ) demonstrated robust antibacterial activity (MIC: 15.63 µg/mL) due to their extended heterocyclic systems, which may improve target engagement.
- Pyrido-Thienopyrimidine Derivatives: These compounds exhibited potent DNA gyrase inhibition (IC₅₀: 0.67 µM for 4-fluoro derivatives) , suggesting that the target quinazoline derivative may require structural optimization to match this efficacy.
Biological Activity
The compound 4'-{[(3-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] is a complex organic molecule that belongs to the class of spiro compounds. Its unique structure, characterized by a spiro linkage connecting a cyclohexane ring with a quinazoline moiety, has garnered attention for potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : 4'-{[(3-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]
- Molecular Formula : C₂₁H₂₄ClN₂S
- CAS Number : 893787-30-9
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The spiro structure may enhance binding affinity and specificity due to the unique spatial arrangement of functional groups. The chlorophenyl group is expected to participate in hydrophobic interactions, stabilizing the compound's binding to its targets.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of similar spiro compounds. For instance, derivatives of quinazoline have shown significant activity against various bacterial strains. The potential for 4'-{[(3-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] to exhibit similar effects warrants investigation.
Case Study: Antimicrobial Efficacy
A study assessing the antimicrobial activity of various quinazoline derivatives reported Minimum Inhibitory Concentrations (MICs) for several compounds:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 14 | C. albicans |
| Compound B | 56.2 | S. epidermidis |
| Compound C | 28.1 | E. coli |
While specific data on 4'-{[(3-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] is limited, its structural similarity to these effective compounds suggests potential antimicrobial properties.
Antibiofilm Activity
In addition to antimicrobial effects, biofilm formation inhibition is crucial in treating chronic infections. Compounds with similar structures have demonstrated the ability to reduce biofilm biomass significantly.
Example Findings
In vitro studies have shown that certain quinazoline derivatives can inhibit biofilm formation at concentrations ranging from 14 μg/mL to 225 μg/mL against various pathogens:
| Compound | MBIC (μg/mL) | Target Organism |
|---|---|---|
| Compound D | 14 | P. aeruginosa |
| Compound E | 112.5 | C. albicans |
These findings suggest that 4'-{[(3-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] could also possess antibiofilm properties.
Pharmacokinetic Properties
In silico assessments of pharmacokinetics (ADME properties) indicate that compounds within this class often exhibit favorable absorption, distribution, metabolism, and excretion profiles. This suggests that 4'-{[(3-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] may also demonstrate suitable pharmacokinetic characteristics conducive to therapeutic use.
Summary of ADME Properties
| Property | Description |
|---|---|
| Absorption | Likely high due to lipophilicity |
| Distribution | Predicted good tissue penetration |
| Metabolism | Potential for hepatic metabolism |
| Excretion | Expected renal clearance |
Conclusion and Future Directions
The compound 4'-{[(3-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] presents a promising avenue for research due to its unique structure and potential biological activities. Further empirical studies are necessary to elucidate its specific antimicrobial and antibiofilm mechanisms and evaluate its pharmacokinetic profile comprehensively.
Future research should focus on:
- Conducting in vitro and in vivo assays to confirm antimicrobial efficacy.
- Investigating the mechanism of action through molecular docking studies.
- Exploring synthetic modifications to enhance biological activity and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
